1-Chloro-4-(2-iodoethoxy)benzene
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Overview
Description
1-Chloro-4-(2-iodoethoxy)benzene is an organic compound with the molecular formula C8H8ClIO It is a halogenated aromatic ether, containing chlorine and iodine atoms attached to a benzene ring through an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-iodoethoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-iodoethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-chloro-4-(2-hydroxyethoxy)benzene.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation, due to the presence of electron-withdrawing chlorine and iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: 1-Chloro-4-(2-hydroxyethoxy)benzene.
Electrophilic Aromatic Substitution: Products such as 1-chloro-4-(2-iodoethoxy)-2-nitrobenzene or 1-chloro-4-(2-iodoethoxy)-2-bromobenzene.
Scientific Research Applications
1-Chloro-4-(2-iodoethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-iodoethoxy)benzene primarily involves its reactivity as a halogenated aromatic ether. The presence of chlorine and iodine atoms makes it susceptible to nucleophilic and electrophilic substitution reactions. These reactions can lead to the formation of various derivatives with different chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
1-Chloro-4-(2-bromoethoxy)benzene: Similar structure but with bromine instead of iodine, which can affect its reactivity and applications.
Uniqueness
The ethoxy group further enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
1-chloro-4-(2-iodoethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVGMMBZLWNYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCI)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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